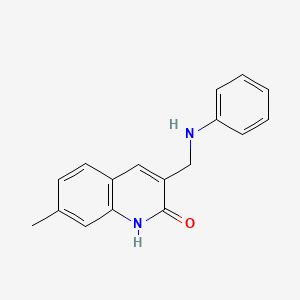

3-(anilinomethyl)-7-methylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of quinoline derivatives, including those similar to 3-(anilinomethyl)-7-methylquinolin-2(1H)-one, involves multicomponent reactions that offer high yields and diverse functionalities. For example, the synthesis of 2-phenylquinolines and their derivatives can be achieved through the reaction of aniline, benzylamine, and alcohols catalyzed by FeCl3·6H2O, suggesting a method that could be adapted for our compound of interest (Khusnutdinov et al., 2016). Additionally, a high-throughput one-pot synthesis approach for 2-methylquinolines has been developed using anilines and ethyl vinyl ether, indicating the potential for efficient synthesis routes (Chandrashekarappa et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. This structural motif is crucial for the chemical reactivity and physical properties of these compounds. The electronic distribution within the quinoline core affects its interaction with various reagents and catalysts, enabling a broad range of chemical transformations.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metals. For instance, catalyst-free synthesis of 2-anilinoquinolines demonstrates the reactivity of quinoline N-oxides towards aryldiazonium salts, showcasing the versatility of quinoline derivatives in synthesizing complex structures (Dhiman et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The introduction of substituents like the anilinomethyl group and methyl group can alter these properties, affecting their application in various fields.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards oxidation and reduction. These properties are pivotal in their applications in chemical synthesis, pharmaceuticals, and materials science. The presence of functional groups such as the anilinomethyl group can further modify these chemical properties, enabling the development of novel compounds with targeted functionalities.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 2-methylquinolines, including compounds similar to "3-(anilinomethyl)-7-methylquinolin-2(1H)-one", has been achieved through various methods. One notable approach involves the use of anilines and ethyl vinyl ether in the presence of acetic acid, which has been shown to produce 2-methylquinolines in good yield (Kiran Kumar H. Chandrashekarappa, K. Mahadevan, Kiran B. Manjappa, 2013). Another method, known as the Knorr synthesis, has been utilized for synthesizing 6-bromo-4-methylquinolin-2(1H)-one, showcasing the adaptability of quinoline derivatives in synthetic chemistry (N. Wlodarczyk, C. Simenel, M. Delepierre, J. Barale, Y. Janin, 2011).

Medicinal Chemistry Applications

- Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, indicating the potential of quinoline derivatives in the development of new anticancer drugs (K. Kubica, P. Taciak, A. Czajkowska, Alicja Sztokfisz-Ignasiak, R. Wyrębiak, I. Młynarczuk-Biały, J. Malejczyk, A. Mazurek, 2018). Another study focused on reducing the hERG K(+) channel inhibitory activity of 3-aminomethylquinoline derivatives, highlighting the importance of modifying chemical structures to improve the safety profile of potential pharmaceutical agents (S. Kasai, M. Kamata, S. Masada, J. Kunitomo, M. Kamaura, T. Okawa, K. Takami, H. Ogino, Y. Nakano, S. Ashina, Kaoru Watanabe, T. Kaisho, Y. Imai, Sunghi Ryu, Masaharu Nakayama, Y. Nagisa, S. Takekawa, Koki Kato, T. Murata, N. Suzuki, Y. Ishihara, 2012).

Material Science Applications

- Quinoline derivatives have also found applications in material science, such as antioxidants in lubricating grease. A study synthesized and evaluated the antioxidant efficiency of quinolinone derivatives, revealing their potential to improve the performance of lubricating materials (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Propriétés

IUPAC Name |

3-(anilinomethyl)-7-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-7-8-13-10-14(17(20)19-16(13)9-12)11-18-15-5-3-2-4-6-15/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODLSWDULAPYEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(anilinomethyl)-7-methylquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2496155.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)